molecular formula C18H14Cl3N3O2S B2435789 N-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-2-pyrimidinyl]-N,N-dimethylamine CAS No. 339110-24-6

N-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-2-pyrimidinyl]-N,N-dimethylamine

Cat. No.: B2435789
CAS No.: 339110-24-6
M. Wt: 442.74
InChI Key: ALSLDYJTFGXFLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .

Scientific Research Applications

Biological and Preclinical Importance

N-sulfonylamino Azinones
N-sulfonylamino azinones, including compounds structurally related to N-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-2-pyrimidinyl]-N,N-dimethylamine, are recognized for their broad range of biological activities. They are identified as privileged heterocycles exhibiting a variety of biological effects, such as diuretic, antihypertensive, anti-inflammatory, and anticancer activities. Specific compounds within this class have been noted as competitive AMPA receptor antagonists, showing potential in the treatment of neurological disorders like epilepsy and schizophrenia (Elgemeie et al., 2019).

Environmental Considerations and Interactions

Chlorinated Organic Pollutants
The presence of chlorinated organic compounds, such as polychlorinated dibenzothiophenes (PCDTs), in the environment has been a subject of concern due to their persistence and potential toxicity. Chemical processes involving sulfur-containing organic chemicals, similar to those leading to the formation of polychlorinated dibenzofurans (PCDFs), are likely significant sources of PCDTs. These compounds have been detected in various environmental compartments, indicating their wide distribution and the need for further research to understand their environmental fate and impact (Huntley et al., 1994).

Drug Synthesis and Pharmaceutical Impurities

Synthesis of Omeprazole
The review paper on the novel synthesis of Omeprazole, a proton pump inhibitor, provides insights into pharmaceutical impurities, including those of anti-ulcer drugs. Although this may not directly relate to the specific compound , it demonstrates the complexity of pharmaceutical synthesis and the importance of understanding and controlling the formation of impurities in drug production (Saini et al., 2019).

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl3N3O2S/c1-24(2)18-22-10-16(27(25,26)13-6-3-11(19)4-7-13)17(23-18)14-8-5-12(20)9-15(14)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSLDYJTFGXFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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